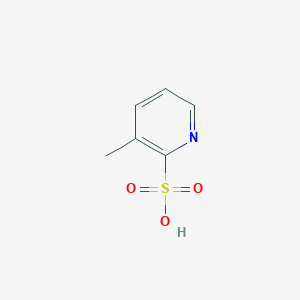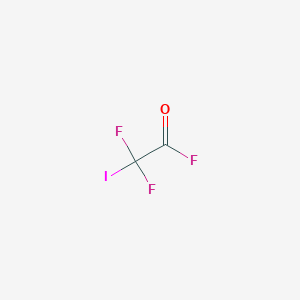
Iododifluoroacetyl fluoride
Übersicht
Beschreibung
Iododifluoroacetyl fluoride is a chemical compound with the CAS Number: 44507-93-9 . It has a molecular weight of 223.92 and its IUPAC name is difluoro(iodo)acetyl fluoride .
Molecular Structure Analysis
The InChI code for Iododifluoroacetyl fluoride is 1S/C2F3IO/c3-1(7)2(4,5)6 . This indicates that the molecule consists of two carbon atoms, three fluorine atoms, one iodine atom, and one oxygen atom .Chemical Reactions Analysis
Fluorine substitution can dramatically influence the chemical outcome of fluoroalkylation reactions . Fluoride-mediated reactions can be used for the direct, aqueous radiolabeling of proteins with [18F]fluoride .Physical And Chemical Properties Analysis
Iododifluoroacetyl fluoride has a molecular weight of 223.92 .Wissenschaftliche Forschungsanwendungen
Radiofluorination of Aromatics
Iododifluoroacetyl fluoride is pivotal in the field of radiochemistry, particularly in the radiofluorination of aromatics. This process is essential for the synthesis of radiotracers used in positron emission tomography (PET) imaging. Notably, spirocyclic hypervalent iodine(III) complexes, which are closely related to iododifluoroacetyl fluoride, facilitate the efficient and regioselective radiofluorination of various aromatic compounds. This methodology significantly broadens the scope of (18)F-labelled compounds available for radiopharmaceutical applications (Rotstein et al., 2014).
Fluoride Ion Sensing and Complexation
Iododifluoroacetyl fluoride's related organoboron compounds have been extensively researched for fluoride ion sensing and complexation. These compounds are crucial in detecting fluoride in various contexts, including environmental monitoring and the detection of nerve agents. This research is driven by the need for efficient methods to detect fluoride due to its significant health implications and industrial applications (Wade et al., 2010).
Optical Applications in Material Science
In material science, compounds related to iododifluoroacetyl fluoride, specifically inorganic fluorides, are used in the synthesis of optically active materials. These materials find applications in anti-reflective coatings, luminescent materials, and other photonics applications. Such innovations are largely attributed to the unique properties conferred by fluorine atoms in these compounds (Fujihara & Tokumo, 2009).
Energy Storage and Conversion
In the domain of energy storage and conversion, fluorides, especially iron(III) fluorides, which are chemically akin to iododifluoroacetyl fluoride, demonstrate significant potential. Their application in Li-ion batteries, due to the high energy storage capacity and environmentally friendly nature, highlights the importance of fluoride compounds in advancing battery technology (Conte & Pinna, 2014).
Zukünftige Richtungen
Fluorine has proven to be remarkably successful in drug development programmes, and most of these programmes will explore fluorine during the optimisation of a lead compound . This is increasingly enabled by developments in synthesis methods and technologies that facilitate fluorination through nucleophilic, electrophilic, and deoxyfluorination protocols .
Eigenschaften
IUPAC Name |
2,2-difluoro-2-iodoacetyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F3IO/c3-1(7)2(4,5)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZXYLHNHSDAKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382131 | |
| Record name | Iododifluoroacetyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iododifluoroacetyl fluoride | |
CAS RN |
44507-93-9 | |
| Record name | Iododifluoroacetyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1597965.png)
![2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B1597966.png)
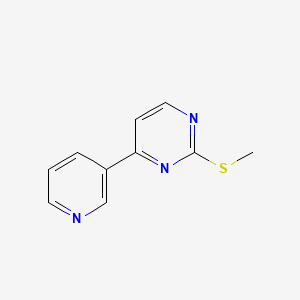
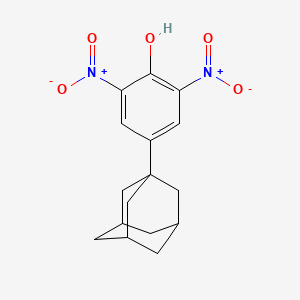
![5-Imino-6-[[4-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1597972.png)

![1-[1-(4-Methoxyphenyl)ethyl]piperazine](/img/structure/B1597975.png)

![4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1597979.png)
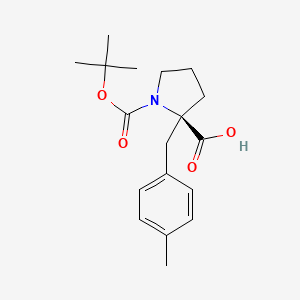
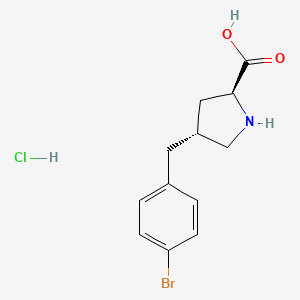
![2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-(3-nitrophenyl)acetic Acid](/img/structure/B1597983.png)
